molecular formula C8H17NO4S B013960 N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt CAS No. 111282-24-7

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

Cat. No.: B013960
CAS No.: 111282-24-7
M. Wt: 223.29 g/mol
InChI Key: OUBXNWVHYCHHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt is a zwitterionic compound with the molecular formula C8H17NO4S. It is particularly useful in the study of enzyme kinetics, protein folding, and nucleic acid interactions. This compound ensures the maintenance of optimal pH conditions, which is crucial for the accurate characterization of biomolecular processes .

Scientific Research Applications

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt typically involves the reaction of morpholine with 1,3-propanesultone in the presence of a base. The reaction proceeds as follows:

  • Morpholine is reacted with 1,3-propanesultone.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified by recrystallization or chromatography to obtain the pure inner salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like water or alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt involves its ability to stabilize pH levels in various biochemical and chemical processes. The compound interacts with biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions help maintain the structural integrity of proteins and nucleic acids, thereby facilitating accurate experimental outcomes .

Comparison with Similar Compounds

    N-Methylmorpholine N-oxide: Another zwitterionic compound used as a co-oxidant in organic synthesis.

    3-(N-Morpholino)propanesulfonic acid: A buffering agent commonly used in biological research.

Uniqueness: N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt is unique due to its dual functionality as both a buffer and a surfactant. This dual role makes it particularly valuable in applications where both pH stability and surface activity are required .

Properties

IUPAC Name

3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBXNWVHYCHHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399457
Record name N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111282-24-7
Record name N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Reactant of Route 6
Reactant of Route 6
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.